Tanegoside

Description

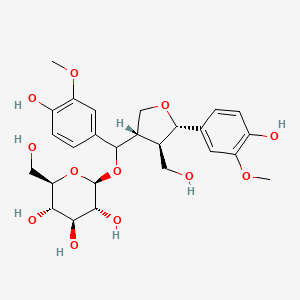

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34O12 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)-[(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O12/c1-34-18-7-12(3-5-16(18)29)24-14(9-27)15(11-36-24)25(13-4-6-17(30)19(8-13)35-2)38-26-23(33)22(32)21(31)20(10-28)37-26/h3-8,14-15,20-33H,9-11H2,1-2H3/t14-,15+,20+,21+,22-,23+,24+,25?,26-/m0/s1 |

InChI Key |

WMABCPOXSNGIJO-ABXNQLLSSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)C(C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Tanegoside: A Technical Guide to a Furofuran Lignan Glycoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tanegoside, a furofuran lignan glycoside. While specific research on this compound is limited, this document extrapolates from the broader class of lignan glycosides to offer insights into its chemical properties, probable natural origins, and potential biological activities. This guide also outlines detailed experimental protocols for the isolation and characterization of similar compounds and discusses the signaling pathways they are known to modulate.

Chemical Structure of this compound

This compound is a lignan glycoside with the systematic name β-D-Glucopyranoside, (S)-(4-hydroxy-3-methoxyphenyl)[(3S,4R,5S)-tetrahydro-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl. Lignans are a class of polyphenolic compounds formed by the dimerization of two phenylpropanoid units. This compound belongs to the furofuran subclass of lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₄O₁₂ |

| Molecular Weight | 538.55 g/mol |

| CAS Number | 131653-21-9 |

| Systematic Name | β-D-Glucopyranoside, (S)-(4-hydroxy-3-methoxyphenyl)[(3S,4R,5S)-tetrahydro-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl |

Natural Occurrence

While the specific plant source of this compound is not definitively documented in readily available literature, the etymology of its name suggests a potential origin from the Tanacetum genus of flowering plants, commonly known as tansies. The Tanacetum genus is a rich source of various secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic acids. Several species within this genus, such as Tanacetum balsamita and Tanacetum vulgare, have been reported to contain lignan derivatives. Furofuran lignans are widely distributed in the plant kingdom and can be found in various parts of the plant, including roots, stems, leaves, and seeds.

Experimental Protocols

The isolation and characterization of lignan glycosides like this compound from plant sources typically involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of Lignan Glycosides

A general protocol for the isolation and purification of lignan glycosides from plant material is as follows:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically methanol or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Lignan glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are further purified using column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds is often achieved using preparative HPLC.

Structural Elucidation

The chemical structure of isolated lignan glycosides is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the complete chemical structure, including the stereochemistry of the molecule.[1][2][3][4][5]

Biological Activities of Furofuran Lignan Glycosides

Furofuran lignans exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[6][7] Several studies have demonstrated the potential of lignan glycosides as anticancer agents.

Table 2: Cytotoxic Activity of Selected Lignan Glycosides Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 (from Lespedeza cuneata) | Bt549 (Breast) | 24.38 - 26.16 | [8] |

| MDA-MB-231 (Breast) | 24.38 - 26.16 | [8] | |

| HCC70 (Breast) | 24.38 - 26.16 | [8] | |

| Compound 4 (from Lespedeza cuneata) | MCF7 (Breast) | 28.08 | [8] |

| Compound 5 (from Lespedeza cuneata) | HCC70 (Breast) | 24.81 | [8] |

| Compound 6 (from Lespedeza cuneata) | MCF7 (Breast) | 27.57 - 29.18 | [8] |

| MDA-MB-231 (Breast) | 27.57 - 29.18 | [8] | |

| HCC70 (Breast) | 27.57 - 29.18 | [8] |

Signaling Pathways

Lignan glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these mechanisms is crucial for drug development. Lignans have been reported to suppress the activation of pathways like nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[9] In the context of cancer, lignans can also influence pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades.[10]

Below is a generalized workflow for the discovery and bioactivity screening of natural products like this compound.

A generalized workflow for the discovery and bioactivity screening of natural products.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for anticancer compounds, including some lignans.

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by lignan glycosides.

References

- 1. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Naturally occurring furofuran lignans: structural diversity and biological activities [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Tanegoside (C26H34O12): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanegoside is a lignan compound with the molecular formula C26H34O12. While research on this specific molecule is emerging, the broader class of lignans, particularly those derived from the Ardisia genus, has garnered significant scientific interest due to a wide range of potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, potential biological activities, and the experimental methodologies relevant to its study.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for research and development. The table below summarizes the key identifiers and characteristics of this compound A, a prominent isomer of this compound.

| Property | Value | Source |

| Molecular Formula | C26H34O12 | PubChem |

| Molecular Weight | 538.5 g/mol | PubChem[1] |

| CAS Number | 131653-21-9 | BioCrick[2] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3R,4R)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-tetrahydrofuran-3-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| SMILES | COC1=C(C=CC(=C1)[C@H]2--INVALID-LINK--C(C3=CC(=C(C=C3)O)OC)O[C@H]4--INVALID-LINK--CO)O)O)O">C@HCO)O | PubChem[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[2] |

Potential Biological Activities and Therapeutic Applications

Direct quantitative data on the biological activities of this compound is limited in publicly accessible literature. However, based on the known properties of related lignans and extracts from its likely plant source, Ardisia japonica, several areas of therapeutic interest can be inferred. Lignans, as a class, are recognized for their antioxidant, anti-inflammatory, and neuroprotective properties.

Extracts of Ardisia japonica, which is a likely source of this compound, have been traditionally used for treating cough and other pulmonary conditions. Pharmacological studies on these extracts have indicated marked antitussive and expectorant effects. Furthermore, research on Ardisia japonica extracts has demonstrated anti-inflammatory and antioxidant activities.

While specific IC50 or EC50 values for this compound are not yet widely reported, the general activities of related compounds suggest that it may be a valuable candidate for further investigation in the following areas:

-

Anti-inflammatory Effects: Lignans are known to modulate inflammatory pathways.

-

Antioxidant Activity: The phenolic structure of lignans contributes to their ability to scavenge free radicals.

-

Neuroprotection: Several lignans have shown promise in protecting neuronal cells from damage.

Further research is required to isolate and quantify the specific bioactivities of this compound.

Experimental Protocols

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the DPPH solution.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Prepare a series of dilutions of the this compound sample.

-

Add the this compound dilutions to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O).

-

Express the antioxidant capacity of this compound in terms of equivalents of the standard.

-

In Vitro Anti-inflammatory Assays

Inhibition of Albumin Denaturation Assay

-

Principle: This assay uses the inhibition of heat-induced albumin denaturation as a model for protein denaturation, a hallmark of inflammation.

-

Protocol:

-

Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

-

Add various concentrations of this compound to the reaction mixture.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

-

Lipoxygenase (LOX) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.

-

Protocol:

-

Prepare a solution of lipoxygenase in a suitable buffer.

-

Prepare a solution of the substrate (e.g., linoleic acid).

-

Pre-incubate the enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at 234 nm.

-

Use a known LOX inhibitor (e.g., quercetin) as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other lignans with antioxidant and anti-inflammatory properties, potential pathways of interest for future investigation are depicted below.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a logical progression for the initial biological characterization of this compound.

Caption: A proposed experimental workflow for the bioactivity screening of this compound.

Conclusion and Future Directions

This compound (C26H34O12) represents a promising lignan for further pharmacological investigation. While direct evidence of its biological activity is currently scarce, its chemical class and origin from medicinally relevant plants like Ardisia japonica suggest a strong potential for antioxidant, anti-inflammatory, and other therapeutic effects.

Future research should prioritize the following:

-

Isolation and Purification: Development of robust methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

Quantitative Bioactivity Screening: Systematic evaluation of this compound in a panel of in vitro assays to determine its antioxidant, anti-inflammatory, and cytotoxic properties, including the determination of IC50 and EC50 values.

-

Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy and Safety: Preclinical studies in relevant animal models to assess the therapeutic potential and safety profile of this compound.

The generation of this critical data will be instrumental in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

Tanegoside (CAS No. 131653-21-9): A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanegoside, a lignan glycoside with the CAS number 131653-21-9, is a natural product isolated from the stems of Tinospora sinensis. This technical guide provides an in-depth overview of this compound, with a focus on its anti-inflammatory properties. It includes a summary of its physicochemical data, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its putative mechanism of action through the modulation of key inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound, also known as this compound A, is a lignan glycoside with the molecular formula C26H34O12 and a molecular weight of 538.5 g/mol .[1] It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

| Property | Value | Reference |

| CAS Number | 131653-21-9 | [3] |

| Molecular Formula | C26H34O12 | [1] |

| Molecular Weight | 538.5 g/mol | [1] |

| Common Name | This compound A | |

| Compound Class | Lignan Glycoside | [4] |

| Source | Tinospora sinensis | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activity: Anti-inflammatory Effects

Lignans as a class of compounds are known to possess anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

While a specific IC50 value for this compound's inhibition of nitric oxide (NO) production has not been definitively reported in the reviewed literature, related lignan glucosides from Tinospora sinensis have demonstrated moderate inhibitory activity. For instance, tinsinlignan A and tinsinlignan B exhibited IC50 values of 18.5 ± 2.0 µmol·L⁻¹ and 28.8 ± 1.2 µmol·L⁻¹, respectively, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[6] Another compound from the same plant, a dihydrobenzofuran neolignan, showed an IC50 value of 17.43 ± 2.06 μM for NO production inhibition.[7] These findings suggest that this compound likely possesses similar anti-inflammatory activity.

Experimental Protocols

Isolation of this compound from Tinospora sinensis

The following is a general procedure for the isolation of lignan glycosides from Tinospora sinensis, which can be adapted for the specific isolation of this compound.

Objective: To extract and purify this compound from the dried stems of Tinospora sinensis.

Materials:

-

Dried stems of Tinospora sinensis

-

Methanol

-

Chloroform

-

n-Butanol

-

Distilled water

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Rotary evaporator

-

Freeze dryer

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Extraction: The dried and powdered stems of Tinospora sinensis are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol. This separates compounds based on their polarity.

-

Column Chromatography: The ethyl acetate and n-butanol fractions are subjected to column chromatography on silica gel and Sephadex LH-20.

-

Gradient Elution: A gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, is used to elute the compounds from the columns.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing compounds of interest.

-

Purification: Fractions containing this compound are further purified using preparative HPLC with a suitable solvent system to yield the pure compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol details the in vitro assessment of the anti-inflammatory activity of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophage cells.

Objective: To determine the IC50 value of this compound for the inhibition of nitric oxide production.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Stimulation: After a 1-hour pre-treatment with this compound, the cells are stimulated with LPS (1 µg/mL) to induce NO production. A negative control group without LPS stimulation is also maintained.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

Griess Reaction: 100 µL of Griess reagent is added to each well containing the supernatant and incubated at room temperature for 10 minutes.

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition of NO production is calculated for each concentration of this compound, and the IC50 value is determined.

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of lignans are often mediated through the inhibition of pro-inflammatory signaling pathways. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

Based on the known activities of related lignans, it is hypothesized that this compound inhibits NO production by interfering with these signaling pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of iNOS. This compound may inhibit this pathway by preventing the degradation of IκB or by blocking the nuclear translocation of NF-κB.

References

- 1. journals.asm.org [journals.asm.org]

- 2. MAP kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lignans with NO inhibitory activity from <i>Tinospora sinensis</i> [cjnmcpu.com]

- 7. Lignans and clerodane diterpenoids from Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Wellspring of Tangshenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of Tangshenoside, a bioactive compound of significant interest in pharmacological research. This document provides a comprehensive overview of its primary plant origins, quantitative data on its prevalence, detailed experimental protocols for its extraction and isolation, and an examination of the key signaling pathways it modulates.

Primary Natural Sources of Tangshenoside

Tangshenoside is predominantly found in the roots of several species within the Codonopsis genus, a group of perennial flowering plants in the bellflower family (Campanulaceae). These plants have a long history of use in traditional Chinese medicine. The most notable species identified as primary sources of Tangshenoside include:

-

Codonopsis pilosula (Franch.) Nannf. (Dangshen): This is the most common and widely studied source of Tangshenoside.

-

Codonopsis tangshen Oliv. : Another significant species utilized in traditional medicine, also containing notable amounts of Tangshenoside.

-

Codonopsis lanceolata (Sieb. & Zucc.) Benth. & Hook.f. ex Trautv. : Research has identified this species as a source of Tangshenoside I, an active component with demonstrated biological activity.[1]

Quantitative Analysis of Tangshenoside I in Codonopsis Species

The concentration of Tangshenoside I can vary between different Codonopsis species and even within the same species due to factors like growing conditions and harvesting time. A study utilizing thin-layer chromatography (TLC) and UV spectrophotometry for the determination of Tangshenoside I in Codonopsis pilosula revealed that the content in frosted samples was twice as high as in normal samples, with a recovery rate of 99.92%.[2] While comprehensive quantitative data across all species is still an area of active research, the following table summarizes the available information.

| Plant Species | Compound | Method of Analysis | Key Findings | Reference |

| Codonopsis pilosula | Tangshenoside I | TLC-UV Spectrophotometry | Frosted samples contain double the amount of Tangshenoside I compared to normal samples. The recovery of Tangshenoside I is 99.92%. | [2] |

| Codonopsis lanceolata | Tangshenoside I | Not Specified | Identified as an active component. | [1] |

| Codonopsis tangshen | Tangshenosides | Not Specified | Considered a characteristic component. |

Experimental Protocols: Extraction and Isolation of Tangshenoside

The extraction and isolation of Tangshenoside from Codonopsis roots involve multi-step processes to ensure the purity of the final compound. The following is a generalized protocol based on common phytochemical extraction techniques.

Extraction Workflow

Detailed Methodologies

1. Preparation of Plant Material:

-

The roots of the Codonopsis species are collected, washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.

2. Extraction:

-

The powdered root material is typically extracted with a polar solvent like methanol or ethanol. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

3. Fractionation:

-

The resulting crude extract is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and subjected to solvent-solvent partitioning with solvents of increasing polarity. Tangshenosides, being glycosides, are typically enriched in the n-butanol fraction.

4. Chromatographic Purification:

-

The n-butanol fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica gel and Sephadex LH-20.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and may require further purification steps.

5. High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain highly pure Tangshenoside I is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Signaling Pathways Modulated by Tangshenoside I

Tangshenoside I has been shown to exert its biological effects by modulating key intracellular signaling pathways. Notably, it plays a role in cellular processes related to muscle atrophy and mitochondrial biogenesis.

PI3K/Akt Signaling Pathway

Tangshenoside I has been found to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is crucial for cell growth, proliferation, and survival. In the context of muscle health, activation of the PI3K/Akt pathway promotes muscle protein synthesis and inhibits protein degradation.

SIRT1/PGC-1α Signaling Pathway

Tangshenoside I has also been demonstrated to upregulate mitochondrial biogenesis through the Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.[1] SIRT1, a deacetylase, activates PGC-1α, a master regulator of mitochondrial biogenesis. This activation leads to the increased expression of genes involved in mitochondrial respiration and function.

References

- 1. Codonopsis lanceolata and its active component Tangshenoside I ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of tangshenoside I in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tanegoside in Tinospora sinensis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora sinensis, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Asia for treating a variety of ailments, including rheumatism, inflammation, and diabetes.[1][2] Modern scientific inquiry has identified a diverse array of bioactive compounds within this plant, including alkaloids, terpenoids, lignans, and glycosides, which are believed to contribute to its therapeutic properties.[3][4] Among these constituents, the lignan glycoside Tanegoside has emerged as a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound from Tinospora sinensis, focusing on its chemical properties, established experimental protocols for its study, and its known biological activities, with a particular emphasis on the underlying signaling pathways.

Chemical Profile of this compound

This compound is a lignan glucoside that has been isolated from the stems of Tinospora sinensis.[5] Its chemical structure and properties are fundamental to understanding its biological function and for developing analytical methods for its detection and quantification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Systematic Name | β-D-Glucopyranoside, (S)-(4-hydroxy-3-methoxyphenyl)[(3S,4R,5S)-tetrahydro-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-furanyl]methyl | [1] |

| Molecular Formula | C₂₆H₃₄O₁₂ | [1] |

| Molecular Weight | 538.55 g/mol | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible investigation of this compound. The following sections outline methodologies for its extraction and isolation from Tinospora sinensis, as well as a general framework for its quantification.

Extraction and Isolation of Compounds from Tinospora sinensis

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general method for the fractionation of chemical constituents from the stems of Tinospora sinensis provides a foundational approach. This process typically involves solvent extraction followed by chromatographic separation.[3][6]

Workflow for General Compound Isolation from Tinospora sinensis

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation of Lignans from Trachelospermum Species

For Researchers, Scientists, and Drug Development Professionals

Initial Note on "Tanegoside": An extensive search of scientific literature did not yield specific information on a compound named "this compound" isolated from Trachelospermum. It is possible that this is a less common or novel compound. This guide will therefore focus on the isolation of well-documented and representative lignans from the Trachelospermum genus, such as Tracheloside, providing a comprehensive framework for the extraction and purification of this class of compounds.

The genus Trachelospermum, belonging to the Apocynaceae family, is a rich source of various bioactive compounds, with lignans being one of the major constituents. These plants are utilized in traditional medicine, particularly in Asia, for treating conditions like rheumatism and traumatic injuries. Modern research has highlighted the anti-inflammatory and antitumor properties of Trachelospermum extracts and their isolated lignans. This guide provides a detailed overview of the methodologies for the isolation and characterization of these valuable compounds, with a focus on Tracheloside as a primary example.

Experimental Protocols: Isolation of Lignans from Trachelospermum asiaticum

The following protocol is a detailed procedure for the isolation of Tracheloside and other lignans from the roots of Trachelospermum asiaticum.

Plant Material and Extraction

-

Plant Material: Dried roots of Trachelospermum asiaticum (696.8 g) are used as the starting material.

-

Extraction: The dried roots are extracted with 100% methanol at room temperature. This process is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction. The resulting methanol extracts are combined and concentrated to yield a crude extract (71.7 g)[1].

Fractionation of the Crude Extract

The crude methanol extract is subjected to solvent partitioning to separate compounds based on their polarity.

-

Solvent Partitioning: The crude extract (71.7 g) is successively partitioned with n-hexane, ethyl acetate (EtOAc), n-butanol (n-BuOH), and water. This yields four main fractions:

-

n-hexane fraction (3.0 g)

-

Ethyl acetate fraction (6.5 g)

-

n-butanol fraction (24.8 g)

-

Water fraction (33.4 g)[1]

-

Column Chromatography of the n-Butanol Fraction

The n-butanol fraction, being rich in glycosidic lignans, is further purified using column chromatography.

-

Adsorbent: HP-20 resin is a common choice for the initial column chromatography of polar extracts.

-

Elution: The n-BuOH fraction (24.8 g) is loaded onto an HP-20 resin column and eluted with a stepwise gradient of methanol in water (0:1, 2:3, 1:1, 3:2, and 1:0 v/v). This results in several sub-fractions[1].

Further Purification by MPLC and Preparative HPLC

The sub-fractions obtained from the initial column chromatography are further purified using Medium-Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

-

MPLC: A sub-fraction (e.g., fraction B3, 5.7 g) is re-chromatographed using reversed-phase MPLC with a methanol-water gradient to yield further refined fractions[1].

-

Preparative HPLC: Specific fractions from MPLC are then subjected to preparative HPLC for the final isolation of pure compounds. For example:

-

Fraction B3-5-4 (374.2 mg) is purified by preparative HPLC using a mobile phase of acetonitrile-water with 0.1% formic acid (60:40) to yield pure compounds like Nortracheloside (128.2 mg)[1].

-

Isolation from the Ethyl Acetate Fraction

The ethyl acetate fraction is also processed to isolate less polar lignans.

-

MPLC: The EtOAc fraction (6.5 g) is separated by MPLC on silica gel using a gradient of n-hexane-ethyl acetate and then chloroform-methanol to yield several fractions[1].

-

Preparative HPLC: A specific fraction (e.g., E6, 357.1 mg) is purified by preparative HPLC with a mobile phase of acetonitrile-water with 0.1% formic acid (50:50) to yield pure Trachelogenin (94.6 mg) and Nortrachelogenin (25 mg)[1]. A significant amount of Tracheloside (1.8 g) can also be obtained from the ethyl acetate fraction through MPLC[1].

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from the isolation process and analytical validation for lignan quantification.

Table 1: Yields of Isolated Lignans from Trachelospermum asiaticum

| Compound | Starting Material | Isolated Amount (mg) | Yield (%) | Reference |

| Tracheloside | 696.8 g dried roots | 1800 | 0.258 | [1] |

| Nortracheloside | 696.8 g dried roots | 128.2 | 0.018 | [1] |

| Trachelogenin | 696.8 g dried roots | 94.6 | 0.014 | [1] |

| Nortrachelogenin | 696.8 g dried roots | 25 | 0.004 | [1] |

Table 2: Analytical Parameters for the Quantification of Lignans by HPLC-UV

| Compound | Linear Range (µg/mL) | Regression Equation | r² | LOD (ng) | LOQ (ng) |

| Compound 1 | 1.0 - 50.0 | y = 25.4x + 5.2 | 0.9998 | 0.1 | 0.3 |

| Compound 2 | 2.0 - 100.0 | y = 18.2x - 8.9 | 0.9995 | 0.2 | 0.6 |

| Compound 3 | 0.5 - 25.0 | y = 35.1x + 2.1 | 0.9999 | 0.05 | 0.15 |

Note: The specific compounds for the analytical parameters in Table 2 were not explicitly named in the source but represent the type of validation data available for lignan analysis in Trachelospermum.

Mandatory Visualization: Experimental Workflow and Signaling Pathways

Experimental Workflow

References

Phytochemical Analysis of Geniposide: A Technical Guide

Disclaimer: The compound "Tanegoside" as specified in the user request could not be found in the available scientific literature. Therefore, this technical guide focuses on Geniposide , a well-researched iridoid glycoside, as a representative example to fulfill the detailed requirements for a technical whitepaper on phytochemical analysis. Geniposide is a major bioactive component of the fruit of Gardenia jasminoides Ellis.[1][2][3]

This guide provides a comprehensive overview of the phytochemical analysis of Geniposide, intended for researchers, scientists, and drug development professionals. It covers experimental protocols for isolation and quantification, summarizes quantitative data, and visualizes key processes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction, purification, and analysis of Geniposide.

Table 1: Quantitative HPLC Analysis of Geniposide

| Parameter | Value | Reference |

| Linearity Range | 0.41 - 1000 µg/mL | [4] |

| Limit of Detection (LoD) | 0.41 µg/mL | [4] |

| Limit of Quantification (LoQ) | 6.5 µg/mL | [4] |

| Average Recovery | 95.0% - 96.8% | [4] |

| RSD (Interday Precision) | < 3.05% (Peak Area) | [4] |

Table 2: Yield and Purity of Geniposide from Different Purification Methods

| Purification Method | Starting Material | Yield | Purity | Reference |

| Centrifugal Partition Chromatography | 500 mg of 80% methanolic extract | 56.2 mg | 95% | [5] |

| High-Speed Counter-Current Chromatography | 1g of partially purified extract | 389 mg | > 98% | [6] |

| Macroporous Resin Chromatography & Crystallization | Crude extract from G. jasminoides fruits | 1.4 g (from a larger batch) | > 98% | [7] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and quantification of Geniposide.

Extraction of Geniposide from Gardenia jasminoides Fruits

The initial step involves the extraction of Geniposide from the dried fruits of Gardenia jasminoides.

Protocol:

-

The dried fruits of Gardenia jasminoides are powdered.

-

The powdered material is extracted with 60% ethanol in water (v/v) using the percolation method.[7][8]

-

The resulting extract is concentrated under vacuum to obtain a viscous infusion.[8]

-

To remove non-polar compounds, the concentrated extract is treated with petroleum ether.[8]

-

The ethanolic phase is then concentrated and can be vacuum freeze-dried to obtain the crude extract of Gardenia jasminoides.[8]

Purification of Geniposide

Several chromatographic techniques can be employed to purify Geniposide from the crude extract.

This method is suitable for large-scale purification.[7][9]

Protocol:

-

A column is wet-packed with D101 macroporous resin.[7]

-

The crude extract, dissolved in an appropriate solvent, is loaded onto the column at a flow rate of 2 bed volumes (BVs)/hour.[7]

-

The column is first washed with water to remove water-soluble impurities.[7][9]

-

Geniposide is then eluted from the resin using 20% ethanol at a flow rate of 2 BVs/hour.[7][9]

-

The collected eluate containing Geniposide is concentrated under vacuum.

-

The concentrated solution is then subjected to crystallization using acetone to yield high-purity Geniposide.[7]

HSCCC is an effective one-step purification technique.[6]

Protocol:

-

A suitable two-phase solvent system is selected. A common system is ethyl acetate-n-butanol-water (2:1.5:3, v/v/v).[6]

-

The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).

-

The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate.

-

Fractions are collected and analyzed by HPLC to identify those containing pure Geniposide.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of Geniposide.[10][11]

Protocol:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[12]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 15:85 v/v).[11] The mobile phase can also be acidified with 0.1% formic acid.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[11]

-

Column Temperature: Maintained at 30°C.[11]

-

-

Standard and Sample Preparation:

-

A stock solution of Geniposide standard of known concentration is prepared.

-

Serial dilutions are made to prepare a series of standard solutions for the calibration curve.

-

The sample containing Geniposide is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[11]

-

-

Analysis:

-

Equal volumes (e.g., 20 µL) of the standard solutions and the sample solution are injected into the HPLC system.[11]

-

The peak area of Geniposide in the chromatograms is recorded.

-

A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

-

The concentration of Geniposide in the sample is calculated from the calibration curve.

-

Structural Elucidation

The structure of the isolated Geniposide is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are used to determine the chemical structure.[5][7] The specific signal at δ 7.45 in 1H-NMR corresponds to H-3 in Geniposide and can be used for quantification (qHNMR).[13]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[5][7]

Visualizations

The following diagrams illustrate the experimental workflow for Geniposide analysis and a key signaling pathway it modulates.

Caption: Experimental workflow for the isolation, purification, and analysis of Geniposide.

Caption: Geniposide inhibits the PI3K/Akt/NF-κB signaling pathway.

Biological Activities and Signaling Pathways

Geniposide exhibits a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, antidiabetic, and hepatoprotective activities.[1][3][14] These effects are mediated through the modulation of various signaling pathways.

One of the key anti-inflammatory mechanisms of Geniposide involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, stimuli like interleukin-1β (IL-1β) can activate this pathway, leading to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-13 (MMP-13).[1] Geniposide has been shown to inhibit the activation of PI3K, Akt, and NF-κB, thereby downregulating the expression of these inflammatory molecules.[1]

Other important pathways modulated by Geniposide include:

-

GLP-1R-mediated signaling pathway: Involved in its antidiabetic effects.[1][14]

-

AMPK-mediated signaling pathway: Plays a role in improving colitis.[1]

-

MAPK signaling pathways (p38 MAPK and ERK1/2): Inhibition of these pathways contributes to its anti-inflammatory effects.[14]

References

- 1. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide | MDPI [mdpi.com]

- 2. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geniposide - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. Preparative isolation and purification of geniposide from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Large-scale isolation and purification of geniposide from the fruit of Gardenia jasminoides Ellis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. mdpi.com [mdpi.com]

- 9. [Purification of geniposide in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Quantitative analysis of geniposide in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transformation of Geniposide into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Bioactive Compounds from Gastrodia elata Blume: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrodia elata Blume, a traditional oriental medicine, has garnered significant scientific interest for its potential therapeutic applications in a range of neurological and inflammatory disorders. This technical whitepaper provides an in-depth analysis of the core bioactive constituents of Gastrodia elata, primarily focusing on gastrodin, p-hydroxybenzyl alcohol, and vanillyl alcohol. It elucidates their neuroprotective, anti-inflammatory, and anti-apoptotic effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental methodologies are provided for key assays, and the underlying molecular mechanisms are visualized through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development, aiming to accelerate the translation of these natural compounds into novel therapeutic agents.

Introduction

Gastrodia elata Blume, commonly known as "Tianma," has a long history of use in traditional medicine for treating conditions such as headaches, dizziness, and convulsions. Modern pharmacological research has begun to unravel the scientific basis for these therapeutic effects, identifying several key bioactive compounds. Among these, gastrodin, p-hydroxybenzyl alcohol, and vanillyl alcohol have emerged as the principal mediators of the plant's medicinal properties. This whitepaper synthesizes the current scientific evidence on the therapeutic potential of these compounds, with a focus on their neuroprotective, anti-inflammatory, and anti-apoptotic activities.

Core Bioactive Compounds

The primary therapeutic effects of Gastrodia elata are attributed to its unique phytochemical profile. The most extensively studied bioactive constituents include:

-

Gastrodin (GAS): A phenolic glycoside, it is the most abundant and well-researched component of Gastrodia elata.

-

p-Hydroxybenzyl alcohol (HBA): A phenolic compound that is also a metabolite of gastrodin.[1]

-

Vanillyl alcohol: A phenolic alcohol that contributes to the plant's overall therapeutic profile.

Therapeutic Effects: A Quantitative Overview

The bioactive compounds of Gastrodia elata have demonstrated significant therapeutic potential across a spectrum of preclinical models. The following tables summarize the key quantitative findings related to their neuroprotective, anti-inflammatory, and anti-apoptotic effects.

Neuroprotective Effects

The neuroprotective properties of Gastrodia elata's constituents have been primarily evaluated in models of ischemic stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

| Compound | Model | Key Findings | Reference |

| Gastrodin | Rat model of transient middle cerebral artery occlusion (tMCAO) | - 40 mg/kg i.p. administration at 1h post-MCAO reduced infarct volume to 22.2 ± 5.6% of control. - 80 mg/kg i.p. administration at 1h post-MCAO reduced infarct volume to 56.8 ± 12.6% of control. - 40 mg/kg i.p. administration at 6h post-MCAO reduced infarct volume to 43.9 ± 9.6% of control. | [2] |

| Gastrodin | D-galactose-induced Alzheimer's disease mouse model | - 90 mg/kg and 210 mg/kg treatment suppressed the reduction of neurons in the cerebral cortex and hippocampus. | [3] |

| p-Hydroxybenzyl alcohol (HBA) | Rat model of middle cerebral artery occlusion (MCAO) | - 25 mg/kg intramuscular administration for 3 days before MCAO decreased infarct volume. | [4] |

| Gastrodia elata extract | Scopolamine-induced amnesic rats | - Oral administration of 50, 250, and 500 mg/kg for 6 weeks improved learning and memory. | [5] |

| Gastrodia elata extract | Amyloid-β-treated PC12 cells | - Treatment at ≤10 mg/mL significantly decreased Aβ-induced cell death in a dose-dependent manner. | [5] |

Anti-inflammatory Effects

The anti-inflammatory activity of these compounds is largely attributed to their ability to modulate key inflammatory signaling pathways.

| Compound | Model | Key Findings | Reference |

| Gastrodin | LPS-treated C57BL/6 mice | - 100 mg/kg/day for five days mitigated LPS-induced learning and spatial memory deficits and reduced neuroinflammation in the hippocampus. | [6] |

| Vanillyl alcohol | Acetic acid-induced permeability and carrageenan-induced air pouch models in mice | - Demonstrated significant anti-inflammatory activity. | [7] |

| p-Hydroxybenzyl alcohol (HBA) | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells | - HBA released from nanoparticles inhibited nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) expression and reduced tumor necrosis factor-alpha (TNF-α) production. | [8] |

Anti-apoptotic Effects

The bioactive components of Gastrodia elata have been shown to protect cells from apoptosis in various models of cellular stress.

| Compound | Model | Key Findings | Reference |

| Gastrodin | High glucose-induced apoptosis in MPC5 podocytes | - Significantly attenuated HG-induced apoptosis as measured by TUNEL assay. - Increased the expression of the anti-apoptotic protein Bcl-2 and decreased the expression of pro-apoptotic proteins Bax, cleaved caspase-3, -6, and -9. | [9] |

| Gastrodin | Angiotensin II-stimulated H9c2 cells | - Reduced the percentage of apoptotic cells. - Markedly reduced the elevated Bax/Bcl-2 ratio and levels of cleaved caspase-3 and cleaved caspase-9. | [10] |

| Gastrodin | MPP+/MPTP-induced Parkinson's disease model | - Pretreatment with 10, 30, and 60 mg/kg dose-dependently attenuated MPTP-induced caspase-3 activity in the substantia nigra pars compacta and striatum. | [11] |

| p-Hydroxybenzyl alcohol (HBA) | 6-OHDA-induced Parkinson's disease model in SH-SY5Y cells | - Pretreatment with 120 µmol/L HBA decreased cleaved PARP protein levels by 44.1%. - Reversed the downregulation of the Bcl-2/Bax ratio. | [1] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Gastrodia elata's bioactive compounds are mediated through the modulation of several key signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress response, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Gastrodin has been shown to inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.

Caption: Gastrodin inhibits the NF-κB signaling pathway.

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Gastrodin and p-hydroxybenzyl alcohol have been found to activate this pathway, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Caption: Gastrodin and HBA activate the Nrf2 antioxidant pathway.

PI3K/AKT Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Gastrodin has been reported to activate this pro-survival pathway.

Caption: Gastrodin promotes cell survival via the PI3K/AKT pathway.

Detailed Experimental Methodologies

This section provides an overview of the experimental protocols frequently employed in the studies cited in this whitepaper.

In Vitro Models

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Commonly used to model neuronal cells in studies of neurotoxicity and neuroprotection, particularly in the context of Parkinson's disease.[11]

-

PC12 (Rat Pheochromocytoma): A cell line that differentiates into neuron-like cells and is frequently used in neurobiological and neurochemical research.

-

RAW 264.7 (Mouse Macrophage): A standard cell line for studying inflammation and the effects of anti-inflammatory agents.[8]

-

H9c2 (Rat Cardiomyoblast): Utilized for investigating cardiotoxicity and cardioprotective effects.[10]

-

MPC5 (Mouse Podocyte): Employed in studies related to diabetic nephropathy and kidney cell apoptosis.[9]

-

-

Induction of Cellular Stress:

-

Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA) are used to induce Parkinson's-like neurotoxicity in SH-SY5Y cells.[1][11] Amyloid-β (Aβ) peptides are used to model Alzheimer's disease pathology.[5]

-

Inflammation: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in macrophage cell lines like RAW 264.7.[6][8]

-

Oxidative Stress & Apoptosis: High glucose (HG) is used to induce oxidative stress and apoptosis in podocytes.[9] Angiotensin II is used to induce apoptosis in cardiomyocytes.[10]

-

-

Key Assays:

-

Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and thus viability.

-

Apoptosis Detection:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][12]

-

Western Blot for Apoptotic Markers: Measures the expression levels of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and anti-apoptotic proteins (e.g., Bcl-2).[9][10][11]

-

-

Measurement of Inflammatory Markers: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.

-

Western Blot for Signaling Proteins: Used to determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, Nrf2, AKT).

-

In Vivo Models

-

Animal Models:

-

Rodent Models of Ischemic Stroke: Transient middle cerebral artery occlusion (tMCAO) in rats is a widely used model to mimic ischemic stroke.[2]

-

Rodent Models of Alzheimer's Disease: D-galactose or scopolamine administration in mice or rats is used to induce cognitive impairment and pathological features resembling Alzheimer's disease.[3][5]

-

Rodent Models of Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a neurotoxin used to induce Parkinsonism in mice.[11]

-

-

Key Outcome Measures:

-

Infarct Volume Assessment: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume in brain tissue following ischemic stroke.[4]

-

Behavioral Tests:

-

Morris Water Maze: Assesses spatial learning and memory in rodents.

-

Passive Avoidance Test: Evaluates learning and memory based on an animal's natural aversion to an aversive stimulus.

-

-

Immunohistochemistry/Immunofluorescence: Used to visualize the expression and localization of specific proteins (e.g., neuronal markers, inflammatory markers) in tissue sections.

-

Biochemical Assays on Tissue Homogenates: Measurement of enzyme activities (e.g., SOD), protein levels (via Western blot or ELISA), and neurotransmitter levels in brain tissue.

-

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of the bioactive compounds from Gastrodia elata Blume, particularly gastrodin, p-hydroxybenzyl alcohol, and vanillyl alcohol, in the context of neurological and inflammatory diseases. Their multifaceted mechanisms of action, encompassing neuroprotection, anti-inflammation, and anti-apoptosis, make them attractive candidates for further drug development.

Future research should focus on several key areas:

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the preclinical findings in human subjects.

-

Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery and bioavailability of these compounds, potentially through novel formulation strategies.

-

Synergistic Effects: Investigating the potential synergistic or additive effects of combining these bioactive compounds could lead to more potent therapeutic interventions.

-

Target Identification and Validation: Deeper exploration of the molecular targets of these compounds will provide a more comprehensive understanding of their mechanisms of action and may reveal novel therapeutic targets.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Gastrodin exerts robust neuroprotection in the postischemic brain via its protective effect against Zn2+-toxicity and its anti-oxidative effects in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gastrodin From Gastrodia elata Enhances Cognitive Function and Neuroprotection of AD Mice via the Regulation of Gut Microbiota Composition and Inhibition of Neuron Inflammation [frontiersin.org]

- 4. p-Hydroxybenzyl alcohol prevents brain injury and behavioral impairment by activating Nrf2, PDI, and neurotrophic factor genes in a rat model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gastrodin regulates the TLR4/TRAF6/NF-κB pathway to reduce neuroinflammation and microglial activation in an AD model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastrodin inhibits high glucose-induced inflammation, oxidative stress and apoptosis in podocytes by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gastrodin Alleviates Angiotensin II-Induced Hypertension and Myocardial Apoptosis via Inhibition of the PRDX2/p53 Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastrodin Protects Apoptotic Dopaminergic Neurons in a Toxin-Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastrodin Alleviates Oxidative Stress-Induced Apoptosis and Cellular Dysfunction in Human Umbilical Vein Endothelial Cells via the Nuclear Factor-Erythroid 2-Related Factor 2/Heme Oxygenase-1 Pathway and Accelerates Wound Healing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C21 Steroidal Glycosides from Marsdenia tenacissima in Traditional Medicine and Modern Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction and Traditional Context

The primary active compounds responsible for the therapeutic effects of M. tenacissima have been identified as C21 steroidal glycosides, a class of pregnane-derived molecules. While the user's query specified "Tanegoside," this term is not widely prevalent in peer-reviewed literature. The core research focuses on a family of related C21 steroidal glycosides, such as Tenacissoside H, and crude extracts rich in these compounds. This guide will focus on the well-documented C21 steroidal glycosides from M. tenacissima as the central topic.

Phytochemistry and Bioactive Compounds

Over 196 chemical constituents have been isolated from M. tenacissima, with C21 steroidal glycosides being the most characteristic and pharmacologically active group.[1] These compounds feature a pregnane steroid core with various sugar moieties attached, leading to a diverse array of structures with distinct biological activities. Key identified compounds include Tenacissosides, Marsdenosides, and Tenacigenosides. The quality control and standardization of M. tenacissima extracts often involve quantifying specific marker compounds, such as Tenacissoside H, using techniques like High-Performance Liquid Chromatography (HPLC).[2]

Pharmacological Activity: Anti-Tumor Effects

The predominant pharmacological activity of M. tenacissima glycosides is their anti-tumor effect, which is exerted through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of autophagy in cancer cells.

Mechanism of Action: Apoptosis Induction via PI3K/Akt/mTOR Pathway

A primary mechanism by which these steroidal glycosides exert their anti-cancer effects is through the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers.

Studies on compounds like Tenacissoside H and standardized extracts have shown that they inhibit the phosphorylation of key proteins in this cascade, leading to the inactivation of the pathway. This disruption of pro-survival signaling shifts the cellular balance towards apoptosis.

// Pathway connections RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; Akt -> Bcl2 [label="Inhibits\nApoptosis", arrowhead=tee, color="#34A853"]; Bcl2 -> Bax [arrowhead=tee, style=dashed, color="#5F6368", label="Inhibits"]; Bax -> CytoC [label="Promotes\nRelease"]; CytoC -> Casp9 [label="Activates"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"];

// Compound action this compound -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibits"]; this compound -> Akt [arrowhead=tee, color="#EA4335", label="Inhibits"];

// Positioning nodes within mitochondrion {rank=same; Bax; Mito; CytoC;} Bax -> Mito [style=invis]; Mito -> CytoC [style=invis]; } Caption: PI3K/Akt/mTOR pathway inhibition by M. tenacissima glycosides, leading to apoptosis.

Downregulation of the PI3K/Akt pathway initiates the intrinsic (mitochondrial) pathway of apoptosis. This process involves:

-

Modulation of Bcl-2 Family Proteins: The inhibition of Akt leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.

-

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds with Apaf-1 to form the apoptosome, which activates initiator Caspase-9. Activated Caspase-9 then cleaves and activates executioner Caspase-3, which orchestrates the final stages of cell death.

Quantitative Data on Cytotoxicity

The cytotoxic effects of various C21 steroidal glycosides and extracts from M. tenacissima have been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values.

| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Marsectohexol Derivative 12 | A549 (Lung Cancer) | 5.2 µM | [3] |

| Undescribed C21-steroid (Cmpd 3) | HepG2, MCF-7, HCT-116, HeLa | 15.81 - 22.88 µM | [4] |

| Tenacissoside C | K562 (Leukemia) | 15.1 µM (72h) | [5] |

| C21 Fraction | BGC-823 (Gastric Cancer) | 80.57 µg/mL | [6] |

| C21 Fraction | SGC-7901 (Gastric Cancer) | 146.3 µg/mL | [6] |

| C21 Fraction | AGS (Gastric Cancer) | 102.8 µg/mL | [6] |

| Marsdeoside J | Five Human Cancer Cell Lines | 6.5 - 18.1 µM |

Key Experimental Protocols

General Protocol for Extraction and Isolation of C21 Steroidal Glycosides

This protocol provides a general framework for the isolation of C21 steroidal glycosides from M. tenacissima. Specific yields and purification steps will vary depending on the target compound.

-

Powdering and Extraction: Air-dried and powdered stems of M. tenacissima are extracted exhaustively with 85-95% ethanol at room temperature multiple times. The extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (or chloroform), and ethyl acetate, to separate compounds based on their solubility. The C21 steroidal glycosides are typically enriched in the dichloromethane and ethyl acetate fractions.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel or macroporous resin. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the mixture into sub-fractions.

-

Purification: Sub-fractions are further purified using repeated column chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure individual glycosides.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1D and 2D).

Cell Viability/Cytotoxicity Assay (MTT/CCK-8 Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tenacissoside H) or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution is added to each well. The plates are incubated for an additional 2-4 hours.

-

Solubilization (MTT only): For the MTT assay, 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed immediately using a flow cytometer. FITC fluorescence (Annexin V) is detected on the FL1 channel and PI fluorescence on the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Viable cells.

-

Annexin V(+) / PI(-): Early apoptotic cells.

-

Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

-

Annexin V(-) / PI(+): Primarily necrotic cells.

-

Western Blot Protocol for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: After treatment with the test compound, cells are washed with PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel. The proteins are separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion and Future Perspectives

The C21 steroidal glycosides from Marsdenia tenacissima represent a compelling class of natural products with a strong foundation in traditional medicine and significant potential for modern oncology. Their ability to induce apoptosis in cancer cells, primarily through the targeted inhibition of the PI3K/Akt/mTOR survival pathway, provides a clear rationale for their therapeutic application. The quantitative data demonstrate potent cytotoxic activity against a range of cancer cell lines.

For drug development professionals, these compounds offer promising scaffolds for novel anti-cancer agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features required for optimal potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: To assess the in vivo behavior, safety, and therapeutic window of lead compounds.

-

Combination Therapies: To investigate synergistic effects with existing chemotherapeutic agents, potentially overcoming drug resistance and reducing toxicity.

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to validate the efficacy of purified compounds in human cancer patients.

By integrating traditional knowledge with modern pharmacological and chemical methodologies, the therapeutic potential of these unique natural products can be fully realized.

References

- 1. Marsdenia tenacissima: A Review of Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated approach for identifying and evaluating the quality of Marsdenia tenacissima in the medicine market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C21 steroids from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C21 Fraction Refined from Marsdenia tenacissima-Induced Apoptosis is Enhanced by Suppression of Autophagy in Human Gastric Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Landscape of Tanegoside Derivatives: A Call for Exploratory Research

For researchers, scientists, and professionals in drug development, the exploration of novel natural product derivatives presents a promising frontier for therapeutic innovation. However, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap concerning the derivatives of Tanegoside. Despite extensive searches for its analogs, synthetic pathways, and pharmacological activities, no specific derivatives of this compound have been documented in the current body of scientific research.

This absence of information presents both a challenge and an opportunity. While it limits the immediate development of a technical guide on known derivatives, it simultaneously highlights a virgin territory for chemical and pharmacological exploration. The scientific community is therefore presented with a unique chance to pioneer the investigation into the structure-activity relationships of this yet-to-be-explored class of compounds.

Charting Unexplored Territory: A Proposed Roadmap

Given the lack of existing data, this document will pivot from a review of known derivatives to a proposed framework for their future investigation. This guide will leverage established methodologies in natural product chemistry and drug discovery to outline a strategic approach for the synthesis, characterization, and biological evaluation of novel this compound analogs.

Hypothetical Workflow for this compound Derivative Discovery and Development

To visualize a potential research pipeline, the following experimental workflow is proposed. This diagram, rendered in DOT language, outlines the key stages from initial lead compound to preclinical evaluation.

Methodological & Application

Application Notes and Protocols for Tanegoside Extraction and Purification